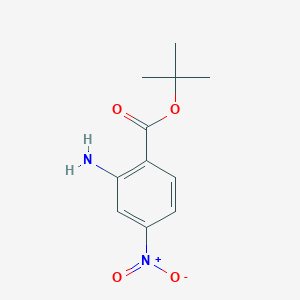![molecular formula C9H17ClN2O2 B2825024 Methyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride CAS No. 1628833-38-4](/img/structure/B2825024.png)
Methyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Peptide Building Blocks
- Methyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride is used in the synthesis of complex organic compounds. For example, it has been utilized in the synthesis of heterospirocyclic N-(2H-Azirin-3-yl)-L-prolinates, which serve as novel dipeptide synthons. These compounds have shown potential in peptide synthesis, demonstrating the versatility of this chemical in the creation of bioactive compounds (Suter et al., 2000).
Chemical Reactions and Molecular Structure
- This compound is also involved in various chemical reactions leading to the formation of distinctive molecular structures. For instance, its derivatives have been studied for their reactivity, resulting in the formation of crystalline structures, which are crucial for understanding the molecular dynamics and properties of these compounds (Silaichev et al., 2012).
Radioprotective Properties
- Interestingly, certain derivatives of this compound have been explored for their potential radioprotective properties. These studies are significant in the field of radiation therapy and protection (Shapiro et al., 1968).
Pharmaceutical Research
- In pharmaceutical research, this compound has shown relevance in the synthesis of various bioactive molecules. For example, its role in the synthesis of certain derivatives has been linked to potential applications in treating cognitive disorders and diseases like schizophrenia and Alzheimer's (O’Donnell et al., 2010).
Anticonvulsant Potential
- Some derivatives of this compound have been synthesized and evaluated for their anticonvulsant potential. This is a significant area of research in the treatment of seizures and epilepsy (Aboul-Enein et al., 2014).
Catalytic Asymmetric Synthesis
- The compound has also been used in catalytic asymmetric synthesis, particularly in the creation of spiroindolines. This is crucial for developing structurally complex and biologically active alkaloids (Pan et al., 2020).
Antitubercular Agents
- Research has also been conducted on benzothiazinone derivatives containing this compound's moieties as new antitubercular agents. This highlights its potential in combating tuberculosis (Wang et al., 2020).
Propiedades
IUPAC Name |
methyl 2,7-diazaspiro[3.5]nonane-7-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.ClH/c1-13-8(12)11-4-2-9(3-5-11)6-10-7-9;/h10H,2-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLZWIZWNPGCFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2(CC1)CNC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(phenyl)methanone](/img/structure/B2824944.png)
![N-(3-fluoro-4-methylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2824946.png)
![Tert-butyl 2-chlorosulfonyl-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2824947.png)

![2-(2,4-Dichlorophenyl)-5-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}-1,3,4-oxadiazole](/img/structure/B2824954.png)




![2-[4-[(E,3Z)-3-(3-Methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]ethanol;bromide](/img/structure/B2824961.png)
![2-((3,5-dimethylisoxazol-4-yl)methyl)-4-(3-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2824963.png)